3-(3(S)-Ethenyl-1-methyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl
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Overview
Description
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that combines a piperidyl group with a quinolyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl typically involves multiple steps:
Formation of the Piperidyl Intermediate: The piperidyl group is synthesized through a series of reactions starting from a suitable precursor, such as 1-methylpiperidine
Quinolyl Group Synthesis: The quinolyl moiety is synthesized separately, often starting from 6-methoxyquinoline. This involves functional group transformations to introduce the necessary substituents.
Coupling Reaction: The piperidyl and quinolyl intermediates are coupled using a suitable linker, often involving a propanol derivative. This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinolyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a useful tool in biochemical assays.
Medicine
Medically, 3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl is investigated for its pharmacological properties. It may act as a ligand for certain receptors, influencing physiological processes and offering potential therapeutic benefits.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The piperidyl and quinolyl groups play crucial roles in this interaction, facilitating the compound’s binding affinity and specificity. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(4-quinolyl)-1(S)-propanol: Lacks the methoxy group, which may affect its binding properties and reactivity.
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-2-quinolyl)-1(S)-propanol: Differing position of the methoxy group, potentially altering its chemical behavior.
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1®-propanol: Variation in stereochemistry, impacting its biological activity.
Uniqueness
The unique combination of the piperidyl and quinolyl groups, along with the specific stereochemistry and functional groups, distinguishes 3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl from similar compounds. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83255-71-4 |
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Molecular Formula |
C21H30Cl2N2O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(1S)-3-[(3R,4S)-3-ethenyl-1-methylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-4-15-14-23(2)12-10-16(15)5-8-21(24)18-9-11-22-20-7-6-17(25-3)13-19(18)20;;/h4,6-7,9,11,13,15-16,21,24H,1,5,8,10,12,14H2,2-3H3;2*1H/t15-,16-,21-;;/m0../s1 |
InChI Key |
IKHWEQLJCYGCAL-FSSGYUNMSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)C=C)CC[C@@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Canonical SMILES |
CN1CCC(C(C1)C=C)CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Origin of Product |
United States |
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